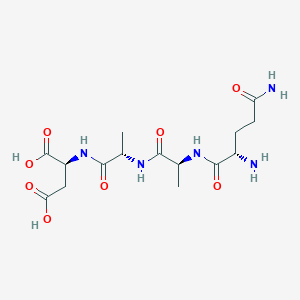
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: glutamine, alanine, alanine, and aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially affecting the side chains of amino acids like glutamine and aspartic acid.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Using oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Employing reagents like alkyl halides under basic conditions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to modified amino acids with altered functional groups.
Substitution: Results in peptides with new functional groups, potentially altering their properties.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industrial Processes: Utilized in the production of biopharmaceuticals and as a stabilizing agent in formulations.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: May modulate signaling pathways involved in cell growth, differentiation, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-Glutaminyl-L-alanyl: Another peptide with comparable biochemical properties.
Uniqueness
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of aspartic acid, which can confer distinct biochemical and therapeutic properties compared to other peptides.
Eigenschaften
CAS-Nummer |
647008-42-2 |
|---|---|
Molekularformel |
C15H25N5O8 |
Molekulargewicht |
403.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
KVMHHPCQICFUAW-JBDRJPRFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


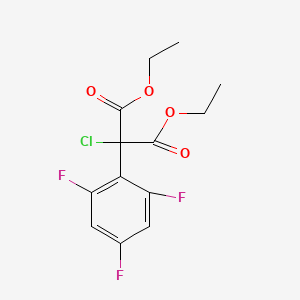

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
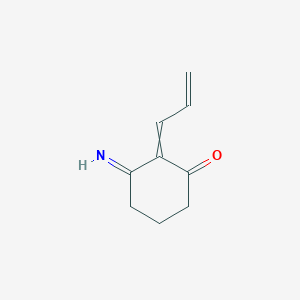
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
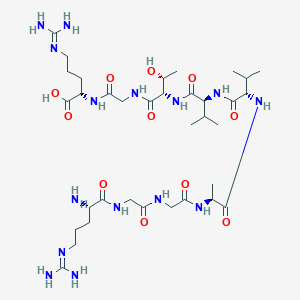
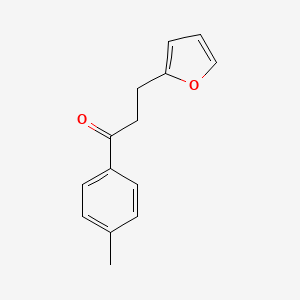
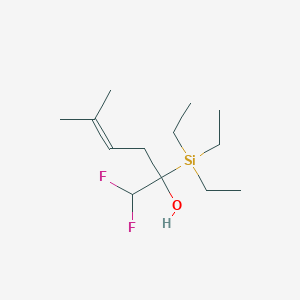
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
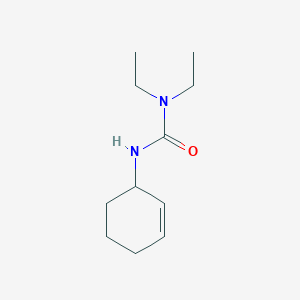
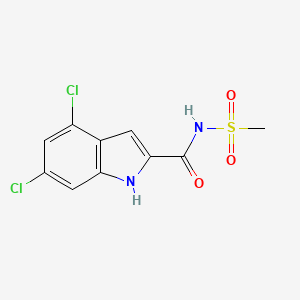
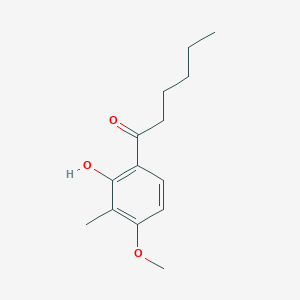

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
